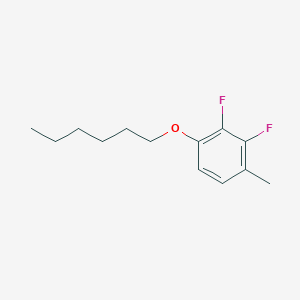

2,3-Difluoro-1-(hexyloxy)-4-methylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

The difluoromethyl group in compounds like 2,3-Difluoro-1-(hexyloxy)-4-methylbenzene is of significant interest in pharmaceutical research. The incorporation of fluorine atoms can greatly influence the biological activity of molecules, affecting their metabolic stability, lipophilicity, and bioavailability . This compound could be used in the development of novel therapeutic agents, where precise site-selective installation of CF2H groups onto large biomolecules, such as proteins, is an exciting area of study .

Agriculture

In agriculture, the study of difluoromethylated compounds is essential for the development of new pesticides and herbicides. The unique properties of the CF2H bond formation can lead to the creation of compounds with improved efficacy and selectivity . Research into 2,3-Difluoro-1-(hexyloxy)-4-methylbenzene could contribute to the synthesis of such agrochemicals.

Material Science

Fluorinated aromatic compounds are pivotal in material science for creating advanced polymers and coatings. The presence of difluoromethyl groups can impart materials with enhanced thermal stability, chemical resistance, and unique electronic properties. As such, 2,3-Difluoro-1-(hexyloxy)-4-methylbenzene may be investigated for its potential applications in the synthesis of high-performance materials .

Environmental Science

Environmental science research often explores the degradation and transformation of chemical compounds in ecosystems. The difluoromethyl group’s resistance to metabolic and chemical degradation makes 2,3-Difluoro-1-(hexyloxy)-4-methylbenzene a candidate for studying long-term environmental impact and the development of environmentally stable chemicals .

Energy

In the field of energy, fluorinated compounds are explored for their potential in creating more efficient energy storage systems, such as batteries and capacitors. The electrochemical properties of 2,3-Difluoro-1-(hexyloxy)-4-methylbenzene could be valuable in designing components that contribute to higher energy density and stability .

Electronics

The electronics industry benefits from the unique electrical properties of fluorinated compounds. 2,3-Difluoro-1-(hexyloxy)-4-methylbenzene might be used in the development of semiconductors, dielectric materials, or as part of liquid crystals for display technologies due to its potential for enhancing charge transport and thermal management .

Zukünftige Richtungen

Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals and operationally simple procedures . Furthermore, there are still gaps in the area of C(sp 2 )–CF 2 H bond formation such as meta -selective C–H difluoromethylation of (hetero)arenes or decarboxylative difluoromethylation of aryl carboxylic acids .

Eigenschaften

IUPAC Name |

2,3-difluoro-1-hexoxy-4-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F2O/c1-3-4-5-6-9-16-11-8-7-10(2)12(14)13(11)15/h7-8H,3-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXLEXZNFDESKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C(=C(C=C1)C)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-1-(hexyloxy)-4-methylbenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6335971.png)

![(2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6335987.png)

![Benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B6335992.png)

![N-[3-(3-Fluoro-4-morpholin-4-yl-phenyl)-2-oxo-oxazolidin-(5S)-ylmethyl]-propionamide](/img/structure/B6336019.png)

![3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6336035.png)

![1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336069.png)

![2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on](/img/structure/B6336072.png)